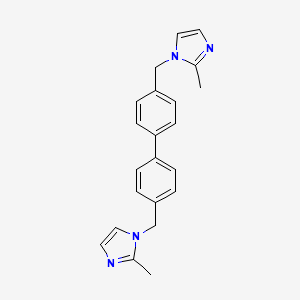![molecular formula C41H40BNO B13737418 N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate is a complex organic compound with the molecular formula C47H44BNO It is known for its unique structure, which includes a benzoyl group attached to a benzyl group, further connected to a trimethyl ammonium group, and paired with a tetraphenylborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate typically involves a multi-step process. One common method includes the reaction of 4-benzoylbenzyl chloride with trimethylamine to form the quaternary ammonium salt. This intermediate is then reacted with sodium tetraphenylborate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The trimethyl ammonium group can enhance the compound’s solubility and facilitate its transport across biological membranes. The tetraphenylborate anion can stabilize the overall structure and contribute to its unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate
Uniqueness
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its trimethyl ammonium group enhances solubility and transport properties, making it more versatile compared to similar compounds.
Properties
Molecular Formula |
C41H40BNO |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(4-benzoylphenyl)methyl-trimethylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C17H20NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-18(2,3)13-14-9-11-16(12-10-14)17(19)15-7-5-4-6-8-15/h1-20H;4-12H,13H2,1-3H3/q-1;+1 |
InChI Key |
GEYJOQFVQYBXHI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


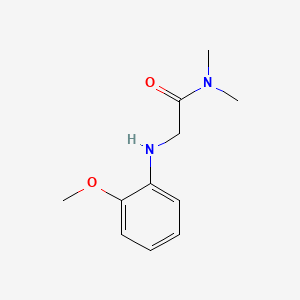
![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
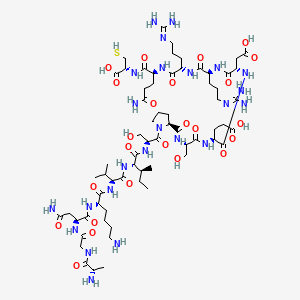


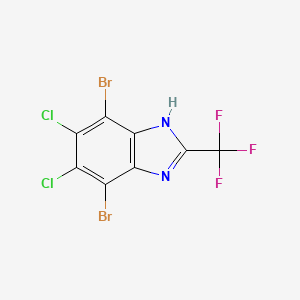
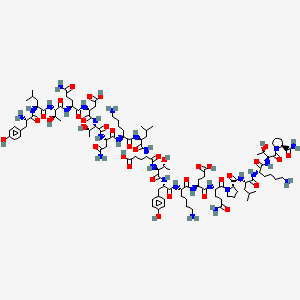

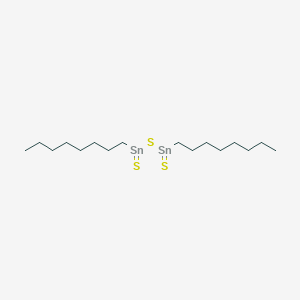


![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)
